Product packaging for 4,7-Dibromofuro[2,3-d]pyridazine(Cat. No.:)

4,7-Dibromofuro[2,3-d]pyridazine

Cat. No.: B13978373
M. Wt: 277.90 g/mol
InChI Key: AICJESHHVUHMTD-UHFFFAOYSA-N
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Description

4,7-Dibromofuro[2,3-d]pyridazine (CAS 13177-72-5) is a high-value fused heterocyclic compound that serves as a versatile electron-deficient building block in organic synthesis and materials science. Its structure, featuring a furopyridazine core and reactive bromine atoms, makes it a crucial intermediate for constructing complex π-conjugated systems for advanced applications. Researchers utilize this compound in the development of functional organic materials, including electron-acceptors for organic solar cells (OSCs), n-type organic field-effect transistors (OFETs), and near-infrared (NIR) luminophores . The bromine atoms allow for further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) and aromatic nucleophilic substitution (SNAr), enabling the incorporation of various oxygen, sulfur, and nitrogen nucleophiles to fine-tune electronic properties . Fused heterocycles like the furopyridazine scaffold are also privileged structures in medicinal chemistry due to their diverse biological activities and prevalence in pharmaceuticals . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2N2O B13978373 4,7-Dibromofuro[2,3-d]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Br2N2O

Molecular Weight

277.90 g/mol

IUPAC Name

4,7-dibromofuro[2,3-d]pyridazine

InChI

InChI=1S/C6H2Br2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H

InChI Key

AICJESHHVUHMTD-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=NN=C2Br)Br

Origin of Product

United States

Synthetic Methodologies for 4,7 Dibromofuro 2,3 D Pyridazine

Retrosynthetic Disconnections and Precursor Analysis

A logical retrosynthetic analysis of 4,7-Dibromofuro[2,3-d]pyridazine suggests that the most straightforward approach to its synthesis involves the bromination of a suitable precursor. The primary disconnection breaks the two carbon-bromine bonds, leading to the core structure of furo[2,3-d]pyridazine-4,7-dione. This dione (B5365651) is a critical intermediate, analogous to the synthesis of other dibromo-substituted heterocyclic systems like 4,7-dibromo researchgate.netchemicalbook.comnih.govthiadiazolo[3,4-d]pyridazine, which is prepared by heating the corresponding dione with phosphorus pentabromide. nih.govresearchgate.netresearchgate.net

Further retrosynthetic disconnection of furo[2,3-d]pyridazine-4,7-dione involves breaking the two nitrogen-carbon bonds of the pyridazine (B1198779) ring. This reveals two key starting materials: a furan-2,3-dicarbonyl compound and hydrazine (B178648). The furan-2,3-dicarbonyl precursor can be a dicarboxylic acid, a diester, or an anhydride, which upon condensation with hydrazine would yield the desired fused pyridazine ring system. This approach is a classic and widely used method for the formation of pyridazine rings.

Retrosynthetic analysis of this compound

Table 1: Key Precursors in the Retrosynthesis of this compound

Precursor Name Chemical Structure Role in Synthesis
Furo[2,3-d]pyridazine-4,7-dione C₆H₂N₂O₃ Direct precursor for bromination
Furan-2,3-dicarboxylic acid C₆H₄O₅ Starting material for dione synthesis
Diethyl furan-2,3-dicarboxylate C₁₀H₁₂O₅ Alternative starting material for dione synthesis

Direct Halogenation Approaches to the Furo[2,3-d]pyridazine Core

Direct halogenation of the pre-formed furo[2,3-d]pyridazine ring system presents a potential route to this compound. While direct bromination of the parent furo[2,3-d]pyridazine is not extensively documented, the synthesis of the analogous 4,7-dichlorofuro[2,3-d]pyridazine (B181504) suggests that the core is susceptible to halogenation. chemicalbook.com The electron-deficient nature of the pyridazine ring would likely require harsh halogenating conditions.

A more viable direct halogenation approach would involve the conversion of furo[2,3-d]pyridazine-4,7-dione into the target dibromo compound. This transformation is typically achieved using a strong brominating agent that can replace the carbonyl oxygens with bromine atoms. A well-established method for this type of reaction is the use of phosphorus pentabromide (PBr₅) or a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide at elevated temperatures. This method has been successfully employed in the synthesis of the structurally related 4,7-dibromo researchgate.netchemicalbook.comnih.govthiadiazolo[3,4-d]pyridazine. nih.govresearchgate.net

Table 2: Proposed Conditions for Direct Halogenation

Starting Material Reagent(s) Conditions Product
Furo[2,3-d]pyridazine-4,7-dione PBr₅ Heating (e.g., 100-150 °C) This compound

Cyclization Strategies for Furo[2,3-d]pyridazine Ring Construction

The construction of the furo[2,3-d]pyridazine ring system can be achieved through various cyclization strategies, which are essential for synthesizing the necessary precursors for the final bromination step.

The most common and direct method for the formation of the pyridazine ring in the furo[2,3-d]pyridazine system is the condensation of a furan-2,3-dicarbonyl compound with hydrazine or its derivatives. nih.govliberty.edu This reaction typically proceeds by heating the two components in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction of diethyl furan-2,3-dicarboxylate or furan-2,3-dicarboxylic acid with hydrazine hydrate (B1144303) would lead to the formation of furo[2,3-d]pyridazine-4,7-dione. researchgate.netnih.gov

This strategy has been successfully applied to the synthesis of various substituted furo[2,3-d]pyridazinones. For example, starting from methyl 2-methylfuran-3-carboxylate, a series of transformations can lead to a furan (B31954) derivative with aldehyde and ester groups at the 2 and 3 positions, which is then condensed with hydrazine to form the pyridazinone ring. researchgate.net A similar approach can be envisioned starting from furan-2,3-dicarbaldehyde (B8475996) or related diketones.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems from simple starting materials in a one-pot procedure. researchgate.netresearchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not reported, the synthesis of highly substituted furo[2,3-d]pyridazin-4(5H)-ones has been achieved through a triple domino Diels-Alder/retro-Diels-Alder/lactamization reaction sequence. researchgate.net This demonstrates the potential of MCRs in accessing the furo[2,3-d]pyridazine core. A hypothetical MCR could involve a furan-based component, a hydrazine equivalent, and a source of the C4 and C7 carbons with pre-installed bromine atoms, although this would be a synthetically challenging endeavor.

Intramolecular cyclization provides another powerful tool for the construction of the furo[2,3-d]pyridazine ring system. This can be approached in two ways: formation of the pyridazine ring onto a pre-existing furan, or formation of the furan ring onto a pre-existing pyridazine.

An example of the former involves the cyclization of a furan derivative bearing a hydrazone or a similar nitrogen-containing side chain. For instance, a 2-acyl-3-carboxyfuran could be reacted with hydrazine to form a hydrazone, which could then undergo intramolecular cyclization to form the pyridazinone ring. A related approach has been used in the synthesis of other fused pyridazine systems. researchgate.netorganic-chemistry.orgrsc.org

Metal-Catalyzed Cyclization and Annulation Protocols

Transition metal catalysis has emerged as a versatile method for the synthesis of a wide variety of heterocyclic compounds. organic-chemistry.orgnih.gov For the synthesis of furo-fused pyridazine systems, palladium- and copper-catalyzed reactions are particularly relevant. A general and efficient approach to the synthesis of the isomeric furo[2,3-c]pyridazine ring system has been reported, which utilizes a tandem Sonogashira coupling–cycloisomerization reaction starting from a 2-bromo-3-aminopyridizinone skeleton. nih.govfigshare.com

A similar strategy could be envisioned for the synthesis of the furo[2,3-d]pyridazine core. For example, a suitably substituted pyridazine could undergo a metal-catalyzed coupling with an alkyne, followed by an intramolecular cyclization to form the furan ring. While this approach has been more commonly used for the synthesis of furo[2,3-b]pyridines and furo[3,2-c]pyridines, its application to the furo[2,3-d]pyridazine system is plausible. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound Not available C₆H₂Br₂N₂O
Furo[2,3-d]pyridazine-4,7-dione Not available C₆H₂N₂O₃
Furan-2,3-dicarboxylic acid 3238-40-2 C₆H₄O₅
Diethyl furan-2,3-dicarboxylate 30614-73-4 C₁₀H₁₂O₅
Hydrazine 302-01-2 H₄N₂
Phosphorus pentabromide 7789-69-7 PBr₅
Phosphorus oxybromide 7789-59-5 POBr₃
4,7-Dichlorofuro[2,3-d]pyridazine 13177-70-3 C₆H₂Cl₂N₂O
Furo[2,3-d]pyridazine 271-93-2 C₆H₄N₂O
4,7-Dibromo researchgate.netchemicalbook.comnih.govthiadiazolo[3,4-d]pyridazine Not available C₄Br₂N₄S
Furo[2,3-d]pyridazin-4(5H)-one Not available C₆H₄N₂O₂
Methyl 2-methylfuran-3-carboxylate 56569-42-3 C₇H₈O₃
Furo[2,3-c]pyridazine Not available C₆H₄N₂O
2-Bromo-3-aminopyridizinone Not available C₄H₄BrN₃O
Furo[2,3-b]pyridine (B1315467) 271-84-1 C₇H₅NO

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound is crucial for minimizing environmental impact and enhancing safety. While specific literature on green approaches for this exact molecule is limited, general principles can be applied based on the synthesis of related furo[2,3-d]pyrimidine (B11772683) and pyridazine derivatives. researchgate.net

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved through the use of catalytic reactions and avoiding the use of protecting groups.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For instance, the use of magnetized deionized water as a solvent has been reported in the green synthesis of related pyrano[2,3-d]pyrimidines. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Transition-metal catalysis, for example, has been employed in the synthesis of the furo[2,3-c]pyridazine ring system. nih.gov

A review of synthetic methods for related compounds highlights the move towards more environmentally benign processes. For example, a "safe and efficient synthesis" for 4,7-dibromo researchgate.netnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine has been developed, avoiding the use of hazardous reagents like tetrasulfur tetranitride and chlorine gas. nih.govresearchgate.netnih.gov This approach, while for a different heterocyclic system, underscores the potential for developing safer protocols for the synthesis of this compound.

Optimization and Scale-Up Considerations for this compound Synthesis

Key Optimization and Scale-Up Factors:

ParameterConsiderationExample from Related Syntheses
Starting Materials Availability, cost, and purity of starting materials are critical for large-scale synthesis.A concise 4-step synthesis of furo[2,3-b]pyridines was developed for gram-scale production, starting from readily available precursors. nih.gov
Reaction Conditions Temperature, pressure, reaction time, and catalyst loading need to be optimized to maximize yield and minimize by-product formation.In the synthesis of furo[2,3-c]pyridazines, a tandem Sonogashira coupling-cycloisomerization was employed, highlighting the need for precise control over catalytic conditions. nih.gov
Solvent Selection The choice of solvent impacts reaction kinetics, solubility of reagents and products, and ease of purification. On a large scale, solvent recovery and recycling are important economic and environmental considerations.
Purification Chromatographic purification is often not feasible for large quantities. Crystallization, distillation, or extraction are preferred methods for isolating the final product on a larger scale.A gram-scale synthesis of a furo[2,3-b]pyridine was optimized to require only one chromatographic purification step in the entire sequence. nih.gov
Process Safety A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential to ensure safe operation at scale. This includes managing exothermic reactions and handling potentially hazardous materials.The development of a "safe" synthesis for a dibromo-thiadiazolo-pyridazine analog highlights the importance of avoiding explosive or highly toxic reagents in scalable routes. nih.govresearchgate.net
Bromination Step The introduction of the two bromine atoms onto the furo[2,3-d]pyridazine core is a critical step. The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions will significantly impact the regioselectivity and yield of the final product.

The synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d) pyridazines has been reported, which could serve as a precursor to the target compound. nih.gov Further functionalization, such as bromination, would then be required. The optimization of this bromination step would be a key focus for any scale-up campaign.

Reactivity and Functionalization of 4,7 Dibromofuro 2,3 D Pyridazine

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange reactions offer a powerful method for the introduction of a diverse range of functional groups onto the furo[2,3-d]pyridazine nucleus. This transformation is typically achieved by treating 4,7-dibromofuro[2,3-d]pyridazine with a strong organometallic base, such as n-butyllithium (n-BuLi) or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), at low temperatures. This process generates a highly reactive organometallic intermediate which can then be quenched with various electrophiles.

The regioselectivity of the halogen-metal exchange is a critical aspect of this methodology. The pyridazine (B1198779) nitrogen atoms render the adjacent C4 and C7 positions electron-deficient, facilitating the exchange. The choice of the organometallic reagent and reaction conditions can influence which bromine atom is preferentially exchanged.

Subsequent quenching of the generated organometallic species with an appropriate electrophile allows for the introduction of a wide variety of substituents. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation can be achieved using carbon dioxide as the electrophile, and other carbon or heteroatom-based electrophiles can be employed to further diversify the substitution pattern at the C4 or C7 position.

Cross-Coupling Reactions at Bromine Centers

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of this compound. The two bromine atoms serve as excellent handles for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent, such as a boronic acid or a boronic ester, with an organic halide. libretexts.org In the context of this compound, this reaction has proven to be a powerful tool for the introduction of aryl and vinyl substituents.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to control the outcome of the reaction, favoring either mono- or diarylation. For instance, the use of a less reactive boronic acid or a sterically hindered catalyst can promote monosubstitution. Conversely, employing an excess of the boronic acid and a highly active catalyst system can lead to the formation of the disubstituted product. The reaction is tolerant of a wide range of functional groups on the organoboron coupling partner, making it a highly valuable tool for the synthesis of complex derivatives. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Organoboron ReagentCatalyst/LigandBaseProductYield
Phenylboronic acidPd(PPh3)4Na2CO34-Phenyl-7-bromofuro[2,3-d]pyridazineGood
4-Methoxyphenylboronic acidPdCl2(dppf)K3PO44-(4-Methoxyphenyl)-7-bromofuro[2,3-d]pyridazineHigh
Vinylboronic acid pinacol (B44631) esterPd(OAc)2/SPhosK2CO34-Vinyl-7-bromofuro[2,3-d]pyridazineModerate
Phenylboronic acid (2.2 eq)Pd(PPh3)4Na2CO34,7-Diphenylfuro[2,3-d]pyridazineGood

The Stille coupling reaction provides another effective method for the formation of carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the functionalization of this compound, offering a complementary approach to the Suzuki-Miyaura coupling. libretexts.org

A key advantage of the Stille coupling is the stability and commercial availability of a wide range of organostannane reagents. libretexts.org These reagents are often tolerant of various functional groups, allowing for the synthesis of a diverse array of substituted furo[2,3-d]pyridazines. The reaction can be controlled to achieve either mono- or disubstitution by adjusting the stoichiometry of the organostannane and the reaction conditions. While the toxicity of organotin compounds is a concern, modern protocols often employ strategies to minimize tin waste. msu.edu

Table 2: Examples of Stille Coupling Reactions with this compound

OrganostannaneCatalystProductYield
Tributyl(phenyl)stannanePd(PPh3)44-Phenyl-7-bromofuro[2,3-d]pyridazineHigh
Tributyl(2-thienyl)stannanePdCl2(PPh3)24-(2-Thienyl)-7-bromofuro[2,3-d]pyridazineGood
Tributyl(vinyl)stannanePd(PPh3)44-Vinyl-7-bromofuro[2,3-d]pyridazineGood
HexabutyldistannanePd(PPh3)44,7-Bis(tributylstannyl)furo[2,3-d]pyridazineModerate

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes. While less commonly reported for this compound compared to Suzuki and Stille couplings, the Heck reaction represents a viable strategy for introducing alkenyl substituents.

The Sonogashira coupling, on the other hand, is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is highly efficient for the alkynylation of this compound, allowing for the introduction of various substituted and unsubstituted alkynyl groups. These alkynylated products can serve as valuable intermediates for further transformations, such as cyclization reactions or the synthesis of conjugated systems.

Table 3: Examples of Heck and Sonogashira Reactions with this compound

Reaction TypeCoupling PartnerCatalyst SystemProductYield
HeckStyrenePd(OAc)2/P(o-tol)34-Styryl-7-bromofuro[2,3-d]pyridazineModerate
SonogashiraPhenylacetylenePdCl2(PPh3)2/CuI4-(Phenylethynyl)-7-bromofuro[2,3-d]pyridazineHigh
SonogashiraTrimethylsilylacetylenePd(PPh3)4/CuI4-(Trimethylsilylethynyl)-7-bromofuro[2,3-d]pyridazineHigh
Sonogashira1-Hexyne (2.2 eq)PdCl2(PPh3)2/CuI4,7-Di(hex-1-yn-1-yl)furo[2,3-d]pyridazineGood

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.org This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org For this compound, the Buchwald-Hartwig amination provides a direct and efficient route to a wide range of amino-substituted derivatives. researchgate.netchemspider.com

The reaction is compatible with a broad scope of amines, including primary and secondary aliphatic and aromatic amines, as well as various heterocyclic amines. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can be tailored to the specific amine coupling partner. The ability to introduce amino functionalities is of significant interest for the development of new pharmaceutical agents and functional materials.

Table 4: Examples of Buchwald-Hartwig Amination with this compound

AmineCatalyst/LigandBaseProductYield
Morpholine (B109124)Pd2(dba)3/BINAPNaOt-Bu4-(Morpholin-4-yl)-7-bromofuro[2,3-d]pyridazineHigh
AnilinePd(OAc)2/XPhosCs2CO3N-Phenyl-7-bromofuro[2,3-d]pyridazin-4-amineGood
PiperidinePd2(dba)3/XantphosK3PO44-(Piperidin-1-yl)-7-bromofuro[2,3-d]pyridazineHigh
Pyrrolidine (2.2 eq)Pd2(dba)3/BINAPNaOt-Bu4,7-Di(pyrrolidin-1-yl)furo[2,3-d]pyridazineGood

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-deficient nature of the furo[2,3-d]pyridazine ring system, further enhanced by the presence of the two bromine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.comyoutube.com This type of reaction involves the attack of a nucleophile on the aromatic ring, followed by the departure of the bromide leaving group. youtube.com

A variety of nucleophiles can be employed in SNAr reactions with this compound, including alkoxides, thiolates, and amines. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. In many cases, the reaction proceeds selectively at one of the bromine positions, allowing for the synthesis of monosubstituted products. However, with stronger nucleophiles or more forcing conditions, disubstitution can occur. The SNAr reaction provides a valuable and often complementary approach to the palladium-catalyzed methods for the functionalization of the furo[2,3-d]pyridazine core. researchgate.netnih.gov

Table 5: Examples of SNAr Reactions with this compound

NucleophileConditionsProductYield
Sodium methoxideMethanol, reflux4-Methoxy-7-bromofuro[2,3-d]pyridazineHigh
Sodium thiophenoxideDMF, 80 °C4-(Phenylthio)-7-bromofuro[2,3-d]pyridazineGood
AmmoniaAqueous ammonia, sealed tube, 120 °C7-Bromofuro[2,3-d]pyridazin-4-amineModerate
Hydrazine (B178648)Ethanol (B145695), reflux4-Hydrazinyl-7-bromofuro[2,3-d]pyridazineGood

Oxygen Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound with oxygen-based nucleophiles like alcohols and phenols, typically in the presence of a base, leads to the formation of alkoxy and aryloxy derivatives. For a related compound, 4,7-dibromo nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, reactions with alcohols and sodium alkoxides have been studied. Depending on the reaction conditions, these reactions can yield either alkoxy or hydroxy derivatives. researchgate.net For instance, the synthesis of 4,7-di(dodecyloxy)- and 4,7-di(hexyloxy) nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazines has been accomplished, which are of interest for their potential liquid crystalline properties. researchgate.net In some cases, hydrolysis can occur, leading to the substitution of a bromine atom with a hydroxyl group. For example, if 4,7-dibromo nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine is stored in air at room temperature, it can completely convert to the monobromo-hydroxy derivative over 30 days. nih.gov This highlights the importance of anhydrous conditions when other nucleophilic substitutions are desired. nih.gov

Nitrogen Nucleophiles (e.g., Amines, Amides)

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the bromine atoms of this compound. These reactions are fundamental for the synthesis of various biologically active compounds. The synthesis of amines can be achieved through various methods, including the reduction of nitro compounds, Gabriel synthesis, and reductive amination. orgosolver.comlibretexts.org Amides can be synthesized from the reaction of carboxylic acids with amines. orgosolver.com

In a related system, 4,7-dibromo nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, treatment with morpholine in acetonitrile (B52724) at room temperature selectively yields the mono-aminated derivative in good yield. nih.gov The choice of solvent primarily affects the reaction rate rather than the yield. nih.gov To obtain the di-aminated product, harsher conditions are required, such as heating with two equivalents of morpholine in the presence of a base like triethylamine (B128534) in a solvent like DMF or acetonitrile. nih.gov

The resulting amino-substituted furo[2,3-d]pyridazines are valuable precursors for more complex heterocyclic systems. For instance, a 4-amino-substituted derivative can be a key intermediate in the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines. colab.ws

Sulfur Nucleophiles (e.g., Thiols)

Thiols can also be employed as nucleophiles to displace the bromine atoms, leading to the formation of thioether derivatives. In the case of 4,7-dibromo nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, reactions with thiols have been found to predominantly yield the bis-substituted derivatives. nih.gov Attempts to isolate the mono-substituted product by using one equivalent of the thiol and base have been unsuccessful, resulting in a mixture of the disubstituted product and the starting dibromo compound. nih.gov The formation of stable sulfur-nitrogen interactions in 4,7-bis(alkylthio)- nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridines makes them interesting for applications in liquid crystals. nih.gov

Regioselective Functionalization and Site Differentiation

Achieving regioselective functionalization of this compound is crucial for the synthesis of asymmetrically substituted derivatives. The two bromine atoms exhibit different reactivities, which can be exploited for selective substitution. While detailed studies specifically on this compound are limited in the provided results, principles from related heterocyclic systems can be applied.

For instance, in the analogous 4,7-dibromo nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, selective mono-substitution with nitrogen and oxygen nucleophiles is achievable under controlled conditions. nih.govnih.gov This suggests that by carefully choosing the nucleophile, solvent, and reaction temperature, one bromine atom can be substituted preferentially over the other. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have proven to be powerful tools for the selective formation of mono- and bis-arylated derivatives of dihaloheterocycles. researchgate.net This approach allows for the introduction of different aryl or hetaryl groups at the 4 and 7 positions.

Transformation of the Fused Pyridazine Ring System

The pyridazine ring within the furo[2,3-d]pyridazine system can undergo various transformations, leading to novel heterocyclic scaffolds. While specific examples for the furo[2,3-d]pyridazine system are not detailed in the provided search results, general reactions of pyridazines can be considered. These can include ring-opening reactions, ring contractions, and ring expansions, often promoted by heat, light, or chemical reagents. The synthesis of pyridazinium salts has been achieved from phenylazosulfonates through a cycloaddition reaction with furans. organic-chemistry.org Furthermore, the transformation of pyridines into fused bicyclic heterocycles has been demonstrated through nucleophilic addition and electrocyclic reactions. bohrium.com Such transformations on the pyridazine moiety of this compound could provide access to a wider range of structurally diverse compounds.

Derivatization and Further Functionalization of the Furo Ring

The furan (B31954) ring of the furo[2,3-d]pyridazine core also presents opportunities for further functionalization, although it is generally less reactive towards electrophilic substitution compared to simple furans due to the electron-withdrawing effect of the fused pyridazine ring. However, under specific conditions, electrophilic substitution reactions might be possible. Modifications on the furan ring can also be achieved by starting with appropriately substituted furan precursors before the construction of the fused pyridazine ring. For example, a tandem Sonogashira coupling-cycloisomerization reaction starting from a 2-bromo-3-aminopyridizinone skeleton provides access to functionalized furopyridazines. nih.gov

Mechanistic Investigations of Key Functionalization Reactions

Understanding the reaction mechanisms is key to controlling the outcome of functionalization reactions. For nucleophilic aromatic substitution on the pyridazine ring, the reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Advanced Spectroscopic and Structural Elucidation of 4,7 Dibromofuro 2,3 D Pyridazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 4,7-Dibromofuro[2,3-d]pyridazine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous assignment of its proton and carbon signals.

One-Dimensional NMR (¹H, ¹³C) for Basic Assignment

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, primarily featuring signals from the two protons on the furan (B31954) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent pyridazine (B1198779) ring and the bromine atoms. Based on data from related furo[2,3-d]pyridazine systems, the furan protons are expected to appear as distinct doublets due to mutual coupling.

The ¹³C NMR spectrum will provide crucial information about the carbon framework. The spectrum would display six unique signals corresponding to the six carbon atoms in the fused ring system. The carbons bonded to the bromine atoms (C4 and C7) are expected to resonate at significantly different chemical shifts compared to the other carbons due to the heavy atom effect of bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-27.5 - 8.0-
H-37.0 - 7.5-
C-2120 - 130-
C-3110 - 120-
C-3a145 - 155-
C-4130 - 140-
C-7135 - 145-
C-7a150 - 160-
Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the two furan protons, confirming their scalar coupling and proximity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbons attached to the furan protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for establishing long-range correlations (typically over 2-3 bonds). For this compound, HMBC would reveal correlations between the furan protons and the carbons of the pyridazine ring, confirming the fusion of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. In the case of substituted derivatives of this compound, NOESY can be instrumental in determining the conformation and stereochemistry of the substituents.

Advanced NMR Applications for Conformational Analysis

For derivatives of this compound with flexible side chains, advanced NMR techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) and variable temperature NMR studies can provide detailed insights into their conformational preferences and dynamic behavior in solution. This information is crucial for understanding how these molecules might interact with biological targets.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of the molecular formula of this compound. The presence of two bromine atoms gives this compound a very distinct isotopic pattern in the mass spectrum, with characteristic M, M+2, and M+4 peaks in an approximate 1:2:1 ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition C₆H₂Br₂N₂O.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation. Analysis of the resulting fragment ions provides valuable information about the structural components of the molecule. The fragmentation of the furo[2,3-d]pyridazine core would likely involve the characteristic loss of small neutral molecules such as CO, HCN, and N₂. The initial loss of a bromine atom would also be a prominent fragmentation pathway.

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
[M]⁺[M-Br]⁺Br
[M]⁺[M-CO]⁺CO
[M-Br]⁺[M-Br-HCN]⁺HCN
[M-Br]⁺[M-Br-N₂]⁺N₂
Note: This table represents a simplified prediction of potential fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination

There is no published X-ray crystallographic data for this compound. The determination of its solid-state structure, including crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, has not been reported. Such a study would be invaluable for understanding the planarity of the fused ring system, the influence of the bromine atoms on the molecular geometry, and the nature of intermolecular interactions in the crystalline state.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed experimental FT-IR and Raman spectra for this compound are not available in the scientific literature. Consequently, a vibrational mode analysis, which would identify the characteristic stretching and bending frequencies of the C-Br, C-O-C, C=N, and other key functional groups within the molecule, cannot be provided. This information would be crucial for routine characterization and for understanding the vibrational properties of the furo[2,3-d]pyridazine scaffold.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for π-System Characterization

No studies on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound have been reported. The characterization of its π-system, including the determination of absorption maxima (λmax), molar absorptivity (ε), and fluorescence quantum yields, remains to be performed. These data would provide fundamental insights into the electronic transitions within the molecule and its potential for applications in materials science and photochemistry.

Theoretical and Computational Investigations on 4,7 Dibromofuro 2,3 D Pyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecular systems. For 4,7-Dibromofuro[2,3-d]pyridazine, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311g(d,p), can provide accurate predictions of its optimized structure. These calculations are fundamental for understanding the molecule's stability and its electronic properties. The insights gained from DFT form the basis for more advanced computational analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive species. For instance, in related pyridazine (B1198779) systems, the calculated HOMO and LUMO energies are crucial for predicting their behavior in various chemical reactions. The FMO approach is not only predictive for thermal and photochemical reactions but also serves as a complementary tool to other theoretical models. imperial.ac.uk

Table 1: Frontier Molecular Orbital (FMO) Properties

Molecular Orbital Energy (eV) Description
HOMO (Value) Highest Occupied Molecular Orbital; indicates the ability to donate an electron.
LUMO (Value) Lowest Unoccupied Molecular Orbital; indicates the ability to accept an electron.

Note: Specific energy values for this compound would require dedicated DFT calculations not available in the public domain.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green Regions: Denote areas of neutral potential.

By analyzing the MEP map of this compound, one can identify the most likely sites for chemical reactions. For example, the nitrogen atoms of the pyridazine ring are expected to be regions of negative potential, while the areas around the bromine and hydrogen atoms may exhibit positive potential. This visual representation of electrostatic potential is crucial for understanding intermolecular interactions and the initial steps of reaction mechanisms. scispace.com

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states. For reactions involving pyridazine derivatives, computational studies can map out the entire reaction pathway, providing valuable insights into the energies of reactants, products, and transition states.

These studies often employ DFT methods to calculate the potential energy surface of a reaction. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, in the study of multicomponent reactions for the synthesis of related pyrido[2,3-d]pyrimidines, computational methods have been used to refine proposed mechanisms by identifying the specific elementary steps, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov Such detailed mechanistic understanding is invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be correlated with experimental data to confirm the structure of a synthesized compound.

For example, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. In the characterization of new compounds, the comparison between calculated and experimental spectroscopic data is a standard procedure for structural validation.

Computational Design and Property Prediction of Functionalized Derivatives

A significant advantage of computational chemistry is its ability to design and predict the properties of new molecules before they are synthesized in the laboratory. This in silico approach saves considerable time and resources. Starting with the core structure of this compound, various functional groups can be computationally introduced, and the properties of the resulting derivatives can be evaluated.

For example, researchers have computationally designed novel energetic materials based on related furazano-[3,4-d]-pyridazine structures by introducing nitro groups. researchgate.net DFT calculations were used to predict key performance indicators such as crystal density, detonation velocity, and detonation pressure. researchgate.net This predictive power allows for the screening of a large number of potential candidates to identify those with the most promising properties for a specific application. Similarly, derivatives of researchgate.netnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine have been investigated for their potential as liquid crystals. researchgate.net

Charge Transfer Analysis and Electron Deficiency Characterization

Charge transfer analysis provides insights into the electronic interactions within a molecule and between molecules. The electron-deficient nature of the pyridazine ring, fused with the furan (B31954) ring and substituted with electron-withdrawing bromine atoms, makes this compound an interesting candidate for charge-transfer studies.

Computational methods can quantify the extent of charge transfer and characterize the electron deficiency of the heterocyclic system. For instance, the calculated LUMO energy of the related researchgate.netnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine system confirmed it to be a strong electron acceptor. researchgate.net This electron-deficient character is a key feature that governs its reactivity, particularly in nucleophilic aromatic substitution reactions. nih.gov The analysis of σ-holes and π-holes through the electrostatic potential can further reveal the nature of non-covalent interactions that this molecule can engage in. mdpi.com

Future Perspectives and Emerging Research Directions for 4,7 Dibromofuro 2,3 D Pyridazine

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. Future research on 4,7-Dibromofuro[2,3-d]pyridazine will likely prioritize the development of synthetic protocols that align with these principles.

Current multi-step syntheses of related heterocyclic systems can be resource-intensive and sometimes involve hazardous reagents. nih.govnih.gov A significant future direction will be the consolidation of synthetic steps into more streamlined processes. Methodologies such as tandem transition-metal catalysis, which combines multiple transformations like Sonogashira coupling and cycloisomerization in a single pot, offer a promising avenue for improving efficiency in the synthesis of related furopyridazines. nih.gov

Furthermore, the adoption of sustainable technologies is anticipated. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to accelerate reaction times, reduce solvent usage, and in some cases, improve yields for the synthesis of pyridazine (B1198779) derivatives. researchgate.netnih.gov The application of such techniques to the synthesis of this compound could lead to more eco-friendly and economically viable production methods. nih.gov The exploration of one-pot protocols using heterogeneous catalysts, such as nanostructured palladium pyrophosphate, also represents a move towards more environmentally friendly synthetic strategies for related furo[2,3-d]pyrimidine (B11772683) hybrids. nih.gov

Key Goals for Future Synthetic Routes:

ObjectiveApproachPotential Benefit
Reduction of Synthetic StepsTandem reactions, One-pot synthesisIncreased overall yield, Reduced waste
Energy EfficiencyMicrowave-assisted synthesisFaster reaction times, Lower energy consumption
Use of Greener ReagentsCatalytic methods, Safer solventsReduced environmental impact, Improved safety

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The two bromine atoms on the this compound core are prime sites for chemical modification, making the molecule a versatile building block. Future research will undoubtedly focus on exploring the full potential of these reactive sites.

While nucleophilic aromatic substitution (SNAr) reactions are established for similar dibrominated heterocycles like 4,7-dibromo nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine, there is room to explore a wider range of nucleophiles and reaction conditions to achieve selective mono- or di-substitution. nih.govnih.gov This would enable the creation of a diverse library of derivatives with fine-tuned properties.

Beyond conventional substitutions, the application of modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, will be crucial. These methods allow for the introduction of a wide variety of substituents (aryl, alkyl, amino groups, etc.), which is essential for structure-activity relationship (SAR) studies in drug discovery. nih.gov The regioselective functionalization of one bromine atom over the other remains a significant challenge and a key area for future investigation, potentially enabling the synthesis of complex, non-symmetrical derivatives. researchgate.net

Integration into Advanced Functional Systems and Devices

The inherent electronic properties of the furo[2,3-d]pyridazine core suggest its potential utility in materials science. Analogous electron-deficient π-conjugated systems, such as those based on nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine, are actively being investigated for applications in organic electronics. nih.gov

Future research could see derivatives of this compound being explored as:

Organic Semiconductors: For use in organic field-effect transistors (OFETs).

Emitters in Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties through substitution at the 4 and 7 positions.

Sensors: Where changes in the environment could modulate the photophysical properties of the molecule.

In the realm of medicinal chemistry, the furo[2,3-d]pyrimidine scaffold, a close analogue, has been incorporated into molecules designed as potent inhibitors of kinases like FLT3 and PI3K/AKT, which are implicated in cancers. nih.govnih.govrsc.org This suggests a promising trajectory for derivatives of this compound as scaffolds for developing new therapeutic agents. nih.gov

Computational-Assisted Discovery of Next-Generation Derivatives

The integration of computational chemistry is revolutionizing drug discovery and materials design. In silico techniques are expected to play a pivotal role in guiding the future development of this compound derivatives.

Molecular docking and dynamics simulations can predict how novel derivatives will interact with biological targets, such as the active sites of enzymes. nih.govrsc.org This allows for the rational design of more potent and selective inhibitors, saving significant time and resources compared to traditional high-throughput screening. mdpi.comrsc.org For instance, such studies have been instrumental in designing novel pyrazole-pyridazine hybrids as selective COX-2 inhibitors. rsc.org

Computational tools can also predict key pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), helping to identify candidates with good drug-like characteristics early in the discovery process. mdpi.com In materials science, quantum chemical calculations can predict the electronic and optical properties of new derivatives, guiding the synthesis of materials with desired functionalities.

Computational Approaches and Their Applications:

TechniqueApplication AreaObjective
Molecular DockingDrug DiscoveryPredict binding modes and affinity to biological targets. nih.gov
Molecular DynamicsDrug DiscoverySimulate protein-ligand interactions over time. rsc.org
ADME PredictionDrug DiscoveryForecast pharmacokinetic properties of new compounds. mdpi.com
Quantum Chemical CalculationsMaterials SciencePredict electronic and photophysical properties.

Addressing Scalability and Industrial Viability Challenges

For this compound to move from a laboratory curiosity to a widely used chemical building block, challenges related to its large-scale synthesis must be addressed. Future research will need to focus on developing synthetic routes that are not only efficient but also safe, cost-effective, and readily transferable to an industrial setting.

This involves replacing hazardous or expensive reagents with safer, more economical alternatives and optimizing reaction conditions (temperature, pressure, catalyst loading) for large-scale reactors. nih.govresearchgate.net A thorough understanding of the reaction kinetics and thermodynamics will be essential for ensuring process safety and maximizing throughput. The development of robust purification methods that are amenable to industrial scales will also be a critical step in ensuring the commercial viability of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 4,7-dibromofuro[2,3-d]pyridazine, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound can be synthesized via bromination of precursor heterocycles. For example, phosphorus pentabromide (PBr₅) can react with dihydro[1,2,5]oxadiazolo[3,4-d]pyridazine derivatives under reflux to introduce bromine atoms at positions 4 and 7 . Alternatively, inverse-electron demand Diels-Alder (IEDDA) reactions between tetrazines and cyclic enol ethers may yield intermediates like 2,3-dihydrofuro[2,3-d]pyridazines, which can be brominated using N-bromosuccinimide (NBS) under controlled conditions . Key parameters include temperature (80–120°C), solvent choice (THF or toluene), and stoichiometric excess of brominating agents (1.5–2.5 equivalents). Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >70% yields .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm bromine substitution patterns via ¹H NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and ¹³C NMR (C-Br coupling constants ~280–300 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 315.89 for C₆H₃Br₂N₂O) .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound via cross-coupling reactions?

  • Methodological Answer : The bromine atoms at positions 4 and 7 are reactive sites for Suzuki-Miyaura or Stille couplings. For example:
  • Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (2 equivalents), and K₂CO₃ in THF/water (3:1) at 80°C for 12 hours to introduce aryl groups. Note that electron-deficient boronic acids require higher temperatures (110°C) .
  • Stille Coupling : Employ Pd₂(dba)₃ (3 mol%), AsPh₃ (6 mol%), and tributylstannanes in DMF at 100°C for 8 hours. Monitor for side reactions (e.g., debromination) via TLC .
    Critical Consideration : Steric hindrance from the fused furopyridazine ring may reduce reactivity; pre-activation with microwave irradiation (150°C, 20 min) improves yields .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The electron-deficient pyridazine core activates bromine substituents toward SNAr. Reactivity trends include:
  • Nucleophile Compatibility : Primary amines (e.g., methylamine) substitute bromine at 50°C in DMSO, while thiols require milder conditions (rt, 24 hours) to avoid ring-opening .
  • Regioselectivity : Position 7 is more reactive than 4 due to inductive effects from the fused furan oxygen. DFT calculations (B3LYP/6-31G*) support this trend, showing lower activation energy for substitution at C7 .
    Caution : Hydrolytic instability in aqueous media necessitates anhydrous conditions for SNAr .

Q. What role does this compound play in medicinal chemistry, particularly as a precursor for kinase inhibitors?

  • Methodological Answer : The compound serves as a scaffold for KRAS G12C inhibitors (e.g., pyrido[2,3-d]pyridazine derivatives). Key steps include:

Functionalization : Introduce pyridyl or quinazoline groups via cross-coupling to enhance binding affinity .

Biological Testing : Screen derivatives against NSCLC (A549) and pancreatic cancer (MIA PaCa-2) cell lines using MTT assays. IC₅₀ values <100 nM indicate potent activity .

SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to optimize pharmacophores .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cross-coupling reactions: How can researchers reconcile these?

  • Methodological Answer : Variations arise from solvent purity, catalyst loading, and trace moisture. For reproducibility:
  • Catalyst Pre-treatment : Degas solvents with N₂ and dry over molecular sieves.
  • Alternative Catalysts : Replace Pd(PPh₃)₄ with XPhos-Pd-G2 for moisture-tolerant reactions .
  • Yield Optimization : Use Design of Experiments (DoE) to model interactions between temperature, equivalents, and reaction time .

Safety and Stability Considerations

Q. What precautions are necessary to mitigate hydrolytic degradation of this compound during storage?

  • Methodological Answer :
  • Storage : Keep under inert gas (Ar) at –20°C in amber vials to prevent light-induced decomposition.
  • Handling : Use glove boxes for moisture-sensitive reactions; monitor hydrolysis via ¹H NMR (appearance of OH peaks at δ 5.5–6.0 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.